3-Methoxy-4-hydroxyphenylglycolaldehyde
Overview
Description
3-Methoxy-4-hydroxyphenylglycolaldehyde: is a member of the class of glycolaldehydes. It is structurally characterized by a glycolaldehyde moiety attached to a phenyl ring substituted with a methoxy group at the 3-position and a hydroxy group at the 4-position. This compound is a metabolite of norepinephrine degradation and plays a significant role in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde typically involves the hydroxylation and methoxylation of a phenylglycolaldehyde precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-hydroxyphenylglycolaldehyde can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxyphenylethanol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-hydroxyphenylglycolaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound is studied for its role as a metabolite in the degradation of norepinephrine. It is used as a biomarker for sympathetic nervous system activity.
Medicine: Research into this compound has implications for understanding and treating conditions related to norepinephrine metabolism, such as depression and schizophrenia.
Mechanism of Action
3-Methoxy-4-hydroxyphenylglycolaldehyde exerts its effects primarily through its role in the metabolism of norepinephrine. It is formed by the action of monoamine oxidase (MAO) on norepinephrine, followed by further enzymatic modifications. The compound is involved in the regulation of norepinephrine levels in the brain and peripheral tissues, influencing various physiological processes .
Comparison with Similar Compounds
3,4-Dihydroxymandelaldehyde: A functional parent compound with similar structural features.
4-Hydroxy-3-methoxymandelaldehyde: Another related compound with a methoxy group at the 3-position and a hydroxy group at the 4-position.
Uniqueness: 3-Methoxy-4-hydroxyphenylglycolaldehyde is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and role in biological systems. Its involvement in norepinephrine metabolism distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,8,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAJVAPYPFKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331518 | |
Record name | AG-E-26326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17592-23-3 | |
Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17592-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-E-26326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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